
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Indole Moiety:
- Starting with a suitable precursor such as 1,2-dimethylindole, the indole ring is formed through cyclization reactions.
- Common reagents: Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like sulfuric acid (H₂SO₄).
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Acylation:
- The indole derivative undergoes acylation to introduce the oxoacetyl group.
- Reagents: Acyl chlorides or anhydrides in the presence of a base like pyridine.
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Piperidine Ring Formation:
- The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
- Reagents: Ammonia or primary amines, often under high-temperature conditions.
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Coupling Reaction:
- The final step involves coupling the indole derivative with the piperidine ring to form the target compound.
- Reagents: Coupling agents like carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
- Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: The oxoacetyl group can be reduced to a hydroxyl group.
- Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
- Reagents: Nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products:
- Oxidation products: Indole oxides.
- Reduction products: Hydroxy derivatives.
- Substitution products: Amide derivatives with various substituents.
Scientific Research Applications
1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide depends on its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to its biological effects.
Comparison with Similar Compounds
1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide: Lacks the dimethyl groups on the indole ring.
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate: Ester derivative with different properties.
Uniqueness: 1-(2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is unique due to the presence of both the dimethylindole and piperidine moieties, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-15(13-5-3-4-6-14(13)20(11)2)16(22)18(24)21-9-7-12(8-10-21)17(19)23/h3-6,12H,7-10H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLARXJPGCWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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